N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are known for their ability to form stable complexes with transition metals, making them significant in various fields of chemistry and biology
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide typically involves the condensation reaction between 3-ethoxy-4-hydroxybenzaldehyde and 1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated for several hours until the desired product precipitates out. The product is then filtered, washed, and recrystallized to obtain a pure compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products are typically the corresponding carboxylic acids or ketones.
Reduction: The major products are the corresponding alcohols or amines.
Substitution: The major products depend on the nucleophile used but generally result in the replacement of the ethoxy group with the nucleophile.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The compound’s hydrazone moiety allows it to act as a chelating agent, binding to metal ions and altering their reactivity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]-1H-pyrazole-3-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide is unique due to its specific substituents, which confer distinct electronic and steric properties. These properties influence its reactivity and the stability of its metal complexes, making it particularly useful in applications requiring precise control over metal-ligand interactions .
Properties
Molecular Formula |
C13H14N4O3 |
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Molecular Weight |
274.28 g/mol |
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C13H14N4O3/c1-2-20-12-7-9(3-4-11(12)18)8-15-17-13(19)10-5-6-14-16-10/h3-8,18H,2H2,1H3,(H,14,16)(H,17,19)/b15-8+ |
InChI Key |
RAIBFGKFMVXEQD-OVCLIPMQSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NN2)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NN2)O |
Origin of Product |
United States |
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